2-(2,6-Difluorophenyl)-5-methylbenzoic acid
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Overview
Description
2-(2,6-Difluorophenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group attached to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 5-methylbenzoic acid.
Halogenation: The 2,6-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the halogenated benzene with the 5-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluorophenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylacetic acid
- 2,6-Difluorobenzenesulfonamide
- 2,6-Difluorophenol
Uniqueness
2-(2,6-Difluorophenyl)-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in drug development and materials science .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-5-6-9(10(7-8)14(17)18)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTBBWAIBIAMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689681 |
Source
|
Record name | 2',6'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-98-5 |
Source
|
Record name | 2',6'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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